molecular formula C30H29N7O3S B10866221 2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10866221
M. Wt: 567.7 g/mol
InChI Key: YYRMDNKPVCZFHW-ZCTHSVRISA-N
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Description

2-[(5-BENZYL-4-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the triazole and pyrazole rings. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones . The final compound is obtained by linking these rings through a thioether bond, typically using alkylation reactions under basic conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-BENZYL-4-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE lies in its combination of multiple functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H29N7O3S

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[5-benzyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C30H29N7O3S/c1-21-28(29(39)37(35(21)2)24-12-8-5-9-13-24)32-27(38)20-41-30-34-33-26(18-22-10-6-4-7-11-22)36(30)31-19-23-14-16-25(40-3)17-15-23/h4-17,19H,18,20H2,1-3H3,(H,32,38)/b31-19+

InChI Key

YYRMDNKPVCZFHW-ZCTHSVRISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3/N=C/C4=CC=C(C=C4)OC)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3N=CC4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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